2-[5-(4-Chlorobenzoyl)-2-hydroxyphenoxy]-2-methylpropanoic acid
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Overview
Description
2-[5-(4-Chlorobenzoyl)-2-hydroxyphenoxy]-2-methylpropanoic acid is an organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a chlorobenzoyl group, a hydroxyphenoxy group, and a methylpropanoic acid moiety. Its molecular formula is C17H15ClO4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Chlorobenzoyl)-2-hydroxyphenoxy]-2-methylpropanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzoyl chloride with 2-hydroxyphenol to form an intermediate, which is then reacted with 2-methylpropanoic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, ensuring high yield and purity. The process involves the use of advanced reactors and precise control of reaction parameters such as temperature, pressure, and pH to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-Chlorobenzoyl)-2-hydroxyphenoxy]-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chlorobenzoyl group to a benzyl group.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce benzyl derivatives .
Scientific Research Applications
2-[5-(4-Chlorobenzoyl)-2-hydroxyphenoxy]-2-methylpropanoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-[5-(4-Chlorobenzoyl)-2-hydroxyphenoxy]-2-methylpropanoic acid involves its interaction with specific molecular targets. It is known to modulate the activity of enzymes involved in lipid metabolism, thereby exerting hypolipidemic effects. The compound activates peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating gene expression related to lipid and glucose metabolism .
Comparison with Similar Compounds
Similar Compounds
Fenofibric acid: A structurally similar compound with hypolipidemic properties.
Clofibric acid: Another related compound used in the treatment of hyperlipidemia.
Bezafibrate: Shares similar pharmacological effects and is used to manage lipid disorders .
Uniqueness
2-[5-(4-Chlorobenzoyl)-2-hydroxyphenoxy]-2-methylpropanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to selectively modulate PPARs makes it a valuable compound in the study and treatment of metabolic diseases .
Properties
CAS No. |
62810-17-7 |
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Molecular Formula |
C17H15ClO5 |
Molecular Weight |
334.7 g/mol |
IUPAC Name |
2-[5-(4-chlorobenzoyl)-2-hydroxyphenoxy]-2-methylpropanoic acid |
InChI |
InChI=1S/C17H15ClO5/c1-17(2,16(21)22)23-14-9-11(5-8-13(14)19)15(20)10-3-6-12(18)7-4-10/h3-9,19H,1-2H3,(H,21,22) |
InChI Key |
QNPBWIARGMPLQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)OC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
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